

Synthesis Protocol for 5-Chloro-2-ethoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633

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Introduction

5-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde group and a substituted benzene ring, allows for diverse chemical modifications. This application note provides a detailed protocol for the synthesis of **5-Chloro-2-ethoxybenzaldehyde**, primarily based on the Williamson ether synthesis, a reliable and widely used method for forming ethers. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The general principle of the Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the hydroxyl group of a substituted salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, leading to the formation of the desired ether.

General Reaction Scheme

The synthesis of **5-Chloro-2-ethoxybenzaldehyde** can be achieved by the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base.

Reaction: 5-chlorosalicylaldehyde + Ethyl halide → **5-Chloro-2-ethoxybenzaldehyde**

Experimental Protocol

This protocol details the synthesis of **5-Chloro-2-ethoxybenzaldehyde** from 5-chlorosalicylaldehyde and iodoethane using potassium carbonate as the base.

Materials:

- 5-chlorosalicylamide
- Iodoethane
- Potassium carbonate
- Ethanol
- Acetonitrile
- Water
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus
- Rotary evaporator
- Beakers and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chlorosalicylamide (0.093 mol), iodoethane (0.204 mol), and potassium carbonate (0.095 mol).

- Solvent Addition: Add ethanol (225 ml) to the flask.
- Reaction: Heat the mixture under reflux for 20 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up: After the reaction is complete, filter the hot mixture to remove any inorganic salts.
- Concentration: Reduce the volume of the filtrate to dryness using a rotary evaporator.
- Purification: Triturate the residue with water. Filter the mixture and collect the solid product. Recrystallize the collected solid from acetonitrile to obtain pure 5-chloro-2-ethoxybenzamide. [\[1\]](#) Although the source describes the synthesis of the corresponding amide, a similar workup and purification can be applied to **5-Chloro-2-ethoxybenzaldehyde**.

Data Presentation

Table 1: Reactants and Reaction Conditions

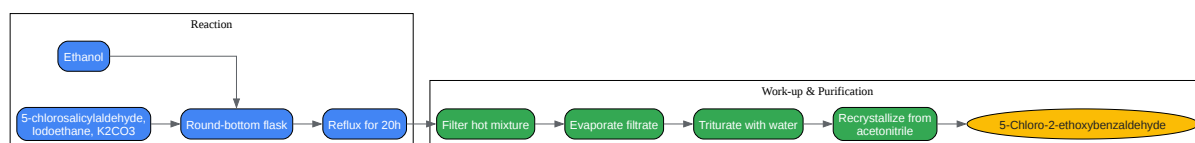
Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Moles	Equivalents
5-chlorosalicylamide	C ₇ H ₆ ClNO ₂	171.58	0.093	1.0
Iodoethane	C ₂ H ₅ I	155.97	0.204	2.2
Potassium carbonate	K ₂ CO ₃	138.21	0.095	1.02
Ethanol	C ₂ H ₅ OH	46.07	-	-

Table 2: Product Characterization

Product	Molecular Formula	Molar Mass (g/mol)	Appearance	Yield (%)	Melting Point (°C)
5-chloro-2-ethoxybenzamide	C ₉ H ₁₀ ClNO ₂	199.63	Solid	36.6	136-139

Note: The yield and melting point are for the related compound 5-chloro-2-ethoxybenzamide as a reference.[1]

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the synthesis of **5-Chloro-2-ethoxybenzaldehyde**.

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References

- 1. prepchem.com [prepchem.com]

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